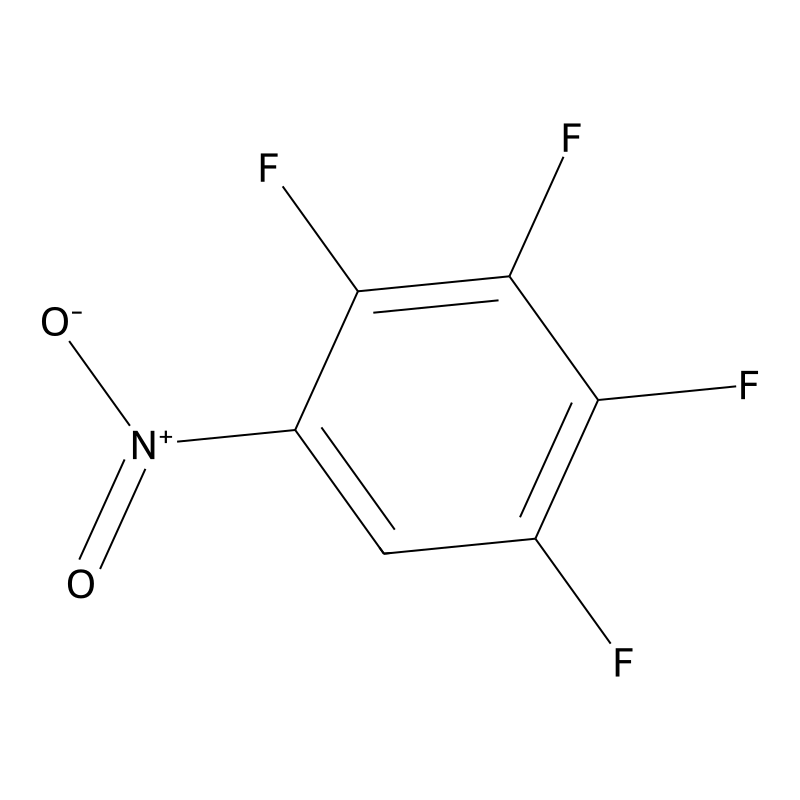

2,3,4,5-Tetrafluoronitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,3,4,5-Tetrafluoronitrobenzene is a polyfluoroaromatic compound characterized by the presence of four fluorine atoms and one nitro group attached to a benzene ring. Its chemical formula is CHFNO, and it is recognized by its CAS number 5580-79-0. The compound exhibits unique physical and chemical properties due to the electronegative fluorine atoms, which influence its reactivity and interaction with other substances. It is typically a colorless to pale yellow liquid or solid and is used in various chemical syntheses and applications in research and industry .

Not Applicable

TFNB is not currently used in biological systems, and a mechanism of action is not relevant.

- Toxicity: Data on the specific toxicity of TFNB is limited. However, nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin. They can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.

- Flammability: Limited data available, but aromatic nitro compounds can be flammable.

- Reactivity: May react with strong reducing agents.

Synthesis and Characterization:

2,3,4,5-Tetrafluoronitrobenzene (TFNB) is a fluorinated aromatic nitro compound with the chemical formula C6HF4NO2. It is a colorless liquid at room temperature and is a valuable intermediate in the synthesis of various fluorinated compounds due to the presence of both electron-withdrawing groups (fluorine and nitro) []. Research has explored different methods for the synthesis of TFNB, including nitration of tetrafluorobenzene and fluorination of nitrobenzene [, ].

Applications in Organic Chemistry:

TFNB serves as a versatile building block in organic synthesis due to its unique reactivity profile. The combination of electron-withdrawing groups makes it susceptible to nucleophilic aromatic substitution reactions, allowing researchers to introduce various functional groups onto the aromatic ring []. Studies have employed TFNB for the synthesis of pharmaceuticals, agrochemicals, and other functional materials [, ].

Material Science Applications:

The presence of fluorine atoms in TFNB grants it specific properties like chemical stability, low surface energy, and resistance to harsh environments []. These properties have made it a potential candidate for various material science applications. Research has explored the use of TFNB in the development of liquid crystals, lubricants, and flame retardants [].

- Nucleophilic Aromatic Substitution: This compound can undergo nucleophilic aromatic substitution reactions with strong bases and nucleophiles. For instance, it reacts with thioureas to form substituted products .

- Mercuration: The compound has been reported to react with mercuric salts, leading to the formation of mercurated derivatives .

- Reactions with Strong Bases: Studies have shown that it reacts with strong bases such as MTBD (1-methyl-1,2,4-triazole) in acetonitrile, producing various substitution products .

Several methods are available for synthesizing 2,3,4,5-tetrafluoronitrobenzene:

- Fluorination of Nitrobenzene Derivatives: One common method involves the selective fluorination of nitrobenzene derivatives using fluorinating agents such as potassium fluoride or xenon difluoride under controlled conditions.

- Electrophilic Aromatic Substitution: This method employs electrophiles to introduce fluorine atoms onto the aromatic ring in the presence of catalysts .

These methods allow for the production of high-purity 2,3,4,5-tetrafluoronitrobenzene suitable for various applications.

2,3,4,5-Tetrafluoronitrobenzene finds utility in several fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Due to its unique properties, it can be used in developing advanced materials such as polymers and coatings.

- Research: It is employed in studies investigating reaction mechanisms involving fluorinated compounds .

Interaction studies involving 2,3,4,5-tetrafluoronitrobenzene primarily focus on its reactivity with nucleophiles and electrophiles. Research indicates that the presence of multiple fluorine atoms significantly alters the electronic properties of the compound, enhancing its reactivity compared to non-fluorinated analogs. This makes it a valuable compound for exploring reaction pathways in organic chemistry.

Several compounds share structural similarities with 2,3,4,5-tetrafluoronitrobenzene. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Fluoronitrobenzene | One fluorine atom | Less reactive due to fewer electronegative atoms |

| 3-Fluoronitrobenzene | One fluorine atom | Similar reactivity but different substitution patterns |

| Pentafluoronitrobenzene | Five fluorine atoms | Highly reactive; used in specialized applications |

| 2,3-Difluoronitrobenzene | Two fluorine atoms | Intermediate reactivity; useful in synthesis |

The uniqueness of 2,3,4,5-tetrafluoronitrobenzene lies in its specific arrangement of fluorine atoms which provides distinct reactivity patterns not observed in other similar compounds. Its ability to participate in various

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant